molecular formula C9H13ClFN B1505240 (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213698-94-2

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride

Cat. No.: B1505240
CAS No.: 1213698-94-2
M. Wt: 189.66 g/mol
InChI Key: DKQGCVNWXMGBIN-FJXQXJEOSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral amine hydrochloride featuring a fluorinated aromatic ring with a methyl substituent. The compound’s stereochemistry (S-configuration) and substitution pattern on the phenyl ring influence its physicochemical properties and biological interactions. It is primarily utilized in pharmaceutical research, particularly in studies involving chiral amines and their receptor-binding profiles .

Properties

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQGCVNWXMGBIN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704166
Record name (1S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213698-94-2
Record name (1S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride, also known as a substituted phenethylamine, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has been investigated for its effects on mood disorders, anxiety, and other neurological conditions.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClF
  • Molecular Weight : 201.66 g/mol
  • Functional Groups : Amine, Fluorine substituent

The presence of a fluorine atom in the aromatic ring enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier, thus potentially increasing its efficacy in treating central nervous system (CNS) disorders.

Research indicates that (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride interacts with various neurotransmitter receptors, particularly those associated with serotonin, dopamine, and norepinephrine pathways. The compound may act as a modulator of these neurotransmitters, influencing signal transduction and synaptic transmission.

Key Mechanisms:

  • Serotonin Receptors : Modulation of serotonin levels can lead to antidepressant and anxiolytic effects.
  • Dopamine Receptors : Interaction with dopamine receptors may contribute to effects on mood and cognition.
  • Norepinephrine Transporters : Inhibition or modulation can affect arousal and alertness.

Neurotransmitter Modulation

Studies suggest that (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride exhibits significant activity in modulating neurotransmitter systems. This is particularly relevant for conditions such as depression and anxiety disorders:

Condition Mechanism of Action Potential Effects
DepressionIncreases serotonin and norepinephrine levelsMood elevation, reduced depressive symptoms
AnxietyModulates GABAergic activityAnxiolytic effects
SchizophreniaPotential agonistic activity at TAAR1Improvement in positive/negative symptoms

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride:

  • In Vivo Efficacy : A study demonstrated that compounds similar to (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride showed promising results in animal models for treating schizophrenia by acting on TAAR1 receptors, suggesting potential therapeutic applications in psychiatric disorders .
  • Neuropharmacological Investigations : Research indicated that this compound could enhance serotonergic transmission, leading to significant antidepressant-like effects in rodent models .
  • Toxicology Studies : Safety profiles were assessed through various toxicity tests, showing acceptable limits for further development in therapeutic contexts .

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Biological Activity
(S)-1-(4-Fluoro-2-methylphenyl)ethanamine hydrochlorideC10_{10}H12_{12}ClFSimilar mechanism; potential antidepressant effects
2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amineC10_{10}H12_{12}F2_{2}NEnhanced lipophilicity; modulates serotonin receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

The compound shares structural motifs with several phenyl-ethanamine derivatives (Table 1). Key analogs include:

Compound Name Substituents Molecular Formula CAS No. Key Differences
(S)-1-(5-Fluoro-2-methylphenyl)ethanamine HCl 5-F, 2-CH3 C9H12ClFN 93919-56-3 Reference compound
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 3-Cl, 5-F C8H9Cl2FN 1257106-65-2 Cl substitution alters lipophilicity and steric hindrance
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl 5-Cl, 2-F (R-configuration) C8H9Cl2FN 1217464-96-4 Stereochemistry inversion (R vs. S) impacts enantioselectivity
(S)-1-(3,4-Difluorophenyl)ethanamine HCl 3-F, 4-F C8H9ClF2N 321318-19-8 Additional fluorine increases electronegativity
(S)-1-(4-Trifluoromethoxyphenyl)ethanamine HCl 4-OCF3 C9H10ClF3NO 1391540-47-8 Trifluoromethoxy group enhances metabolic stability

Key Observations :

  • Stereochemistry : The (S)-enantiomer often exhibits distinct pharmacological activity compared to (R)-counterparts, as seen in analogs like (R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl, which may show altered target affinity .

Physicochemical Properties

  • Lipophilicity : The 2-methyl group in the target compound increases hydrophobicity (clogP ≈ 1.8) compared to analogs with polar substituents (e.g., trifluoromethoxy: clogP ≈ 2.3) .
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, (S)-1-(3,4-Difluorophenyl)ethanamine HCl shows solubility >50 mg/mL in water, similar to the target compound .

Pharmacological and Binding Profiles

Hydrogen-Bonding Interactions

Structural analogs like indole-based ethanamine hydrochlorides (e.g., Tryptamine HCl) demonstrate hydrogen bonding with residues such as GLU527 and TYR604 in HSP90, critical for anti-cancer activity . While the target compound lacks an indole ring, its amine group may engage in similar interactions with biomolecular targets.

Stereochemical Impact

Flack’s parameter analysis () highlights the importance of enantiomer purity in chiral amines. The (S)-configuration in the target compound may favor binding to specific enantioselective receptors, analogous to (S)-1-(4-Tert-butylphenyl) derivatives showing enhanced antifungal activity compared to (R)-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride

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